molecular formula C19H16FN3O5S B2671549 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid CAS No. 2097913-06-7

2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid

Cat. No.: B2671549
CAS No.: 2097913-06-7
M. Wt: 417.41
InChI Key: VJJCBYOIKDSDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the fluoro group can improve its metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability, while the sulfonyl group improves its binding affinity. This combination makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-fluoro-5-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O5S/c20-15-6-5-13(9-14(15)19(24)25)29(26,27)23-8-7-12(11-23)28-18-10-21-16-3-1-2-4-17(16)22-18/h1-6,9-10,12H,7-8,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJCBYOIKDSDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC(=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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